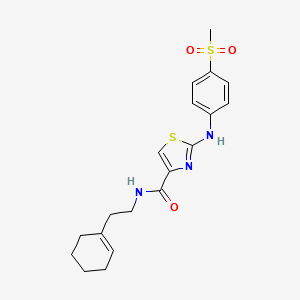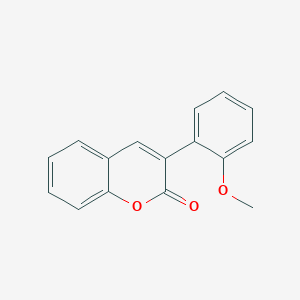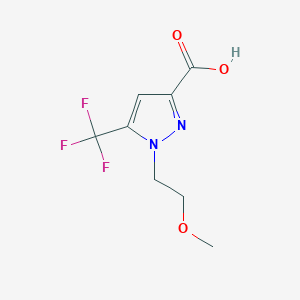
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . Additionally, Density Functional Theory (DFT) calculations are used to optimize the structure and compare it with experimental data, ensuring the accuracy of the synthesized structure .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular framework. For example, the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride yielded two new alkenoic acid derivatives under different conditions . These reactions are carefully studied to understand the mechanisms and optimize the conditions for desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability, are measured using techniques like differential scanning calorimetry (DSC). For instance, the decomposition peak temperatures for the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were determined to be 332.6 °C and 374.1 °C, respectively . Additionally, the density, enthalpy of formation, and detonation characteristics can be calculated or predicted using computational methods . The sensitivity to impact and friction is also evaluated for energetic compounds .
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives, including structures related to N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were developed through various synthesis routes, including condensation reactions and 1,3-dipolar cycloaddition reactions. Their structures were established based on NMR and mass spectrometry, and they were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) as well as for 5-lipoxygenase inhibition. This research suggests the potential of such compounds in developing new therapeutic agents with dual anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
A series of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives were synthesized and characterized for their antibacterial and antifungal activities. These heterocyclic compounds demonstrated significant bioactivity against various gram-positive and gram-negative bacteria, as well as against several fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015).
Antimicrobial and Structural Studies
Another research focus involved the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride. The study detailed the structural elucidation through NMR spectroscopy and X-ray diffraction analysis, alongside evaluating the antimicrobial activities of these compounds. These substances demonstrated promising results in inhibiting microbial growth, contributing to the search for novel antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).
Molecular Docking and Biological Activity
A study on the synthesis, structure, and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, including those containing pyrrole and indole fragments, revealed their potential biological activities through molecular docking studies. These compounds were tested against the kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol 14-α-demethylase, showing their potential in influencing the activity of these enzymes. This research underscores the utility of molecular docking in identifying new therapeutic targets and designing drugs with specific biological activities (Hotsulia, 2019).
Safety and Hazards
将来の方向性
Pyrrole-containing compounds are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide” and similar compounds may have promising future applications in the biological and medical sciences .
特性
IUPAC Name |
2-phenyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(18-9-6-12-20-10-4-5-11-20)15-13-22-17(19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFPMLEUVRHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)